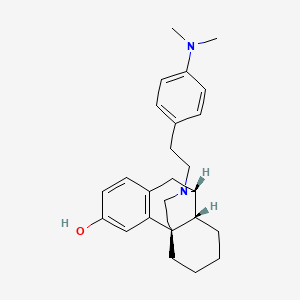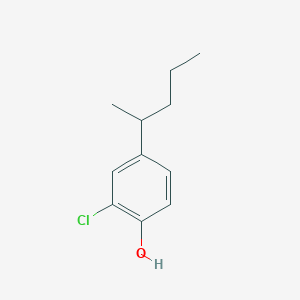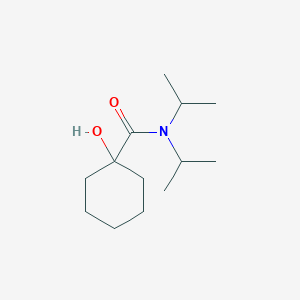
N-(Methylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
N-(Methylsulfanyl)benzamide can be synthesized through the direct condensation of benzoic acid and methylsulfanyl amine. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. One such method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis of benzamide derivatives .
化学反应分析
Types of Reactions
N-(Methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine (for bromination) and nitric acid (for nitration) are commonly employed.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
科学研究应用
N-(Methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N-(Methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation by preventing the breakdown of I-kB, a protein that regulates NF-kB activity. This inhibition leads to the induction of apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
N-(Methylsulfonyl)benzamide: Similar in structure but with a sulfonyl group instead of a sulfanyl group.
Benzamide: The parent compound without any substituents on the amide nitrogen.
N-(Methylsulfanyl)methylbenzamide: A related compound with an additional methyl group on the benzamide.
Uniqueness
N-(Methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
66390-24-7 |
|---|---|
分子式 |
C8H9NOS |
分子量 |
167.23 g/mol |
IUPAC 名称 |
N-methylsulfanylbenzamide |
InChI |
InChI=1S/C8H9NOS/c1-11-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChI 键 |
PZBXTDODVBHYIZ-UHFFFAOYSA-N |
规范 SMILES |
CSNC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)


![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)





methanone](/img/structure/B14483493.png)


![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
